2,4,6-Tribromobenzene-1,3,5-triol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromobenzene-1,3,5-triol is typically synthesized through the bromination of phloroglucinol (1,3,5-benzenetriol). The reaction involves the use of bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
C6H3(OH)3+3Br2→C6H3Br3(OH)3+3HBr
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination of phloroglucinol using bromine or other brominating agents. The process is carried out in reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromobenzene-1,3,5-triol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydroxybenzene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of tribromoquinone.
Reduction: Formation of hydroxybenzene derivatives.
Scientific Research Applications
2,4,6-Tribromobenzene-1,3,5-triol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-tribromobenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,4,6-Trichlorobenzene-1,3,5-triol: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Trifluorobenzene-1,3,5-triol: Similar structure but with fluorine atoms instead of bromine.
Phloroglucinol (1,3,5-benzenetriol): The parent compound without halogen substitution.
Uniqueness: 2,4,6-Tribromobenzene-1,3,5-triol is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated and fluorinated analogs. The bromine atoms increase the compound’s molecular weight and influence its reactivity and solubility .
Properties
IUPAC Name |
2,4,6-tribromobenzene-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWNUUQRAHIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187199 | |
Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-82-3 | |
Record name | Phloroglucinol, 2,4,6-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phloroglucinol, tribromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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